Cas no 866845-07-0 (4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline)

4-4-(4-Fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is a structurally complex quinoline derivative featuring a fluorophenylpiperazine moiety and a dimethoxy-substituted aromatic system. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of CNS-targeting agents due to its piperazine and quinoline pharmacophores. The presence of electron-donating methoxy groups and a fluorophenyl substituent may enhance binding affinity and metabolic stability. Its rigid quinoline core, combined with the flexibility of the piperazine linker, allows for selective interactions with biological targets. The compound's synthetic versatility makes it valuable for structure-activity relationship studies in medicinal chemistry.
4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline structure
866845-07-0 structure
Product name:4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
CAS No:866845-07-0
MF:C29H28FN3O3
MW:485.549330711365
CID:6278564
PubChem ID:5640248

4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
    • F1605-1034
    • 866845-07-0
    • AKOS001865454
    • [4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone
    • 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
    • (4-(4-(4-fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone
    • Inchi: 1S/C29H28FN3O3/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22/h4-11,16-18H,12-15H2,1-3H3
    • InChI Key: VHIGYYQQFAHKBA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1CCN(C2C(C(C3C=CC(C)=CC=3)=O)=CN=C3C=C(C(=CC=23)OC)OC)CC1

Computed Properties

  • Exact Mass: 485.21146993g/mol
  • Monoisotopic Mass: 485.21146993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 6
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 54.9Ų

4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1605-1034-3mg
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1605-1034-15mg
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1605-1034-20μmol
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1605-1034-20mg
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1605-1034-4mg
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-1034-10μmol
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1605-1034-1mg
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1605-1034-2μmol
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-1034-5μmol
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1605-1034-10mg
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
866845-07-0 90%+
10mg
$79.0 2023-05-17

Additional information on 4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline

4-(4-Fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline: A Comprehensive Overview

CAS No 866845-07-0 corresponds to the compound known as 4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline, a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a quinoline backbone, which serves as a central framework for attaching various functional groups. The quinoline moiety is substituted at position 3 with a 4-methylbenzoyl group, providing additional aromaticity and potential for further chemical modifications. At position 1 of the piperazine ring, which is fused to the quinoline, there is a 4-fluorophenyl substituent. This substitution introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.

The presence of two methoxy groups at positions 6 and 7 of the quinoline ring further enhances the molecule's complexity and functionality. These groups are known to contribute to increased solubility and stability, which are crucial factors in drug design and development. The combination of these substituents creates a highly versatile molecule with potential applications in fields such as pharmacology, materials science, and analytical chemistry.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. One notable approach involves a multi-step synthesis starting from quinoline derivatives, followed by successive substitutions and coupling reactions to introduce the desired functional groups.

In terms of biological activity, preliminary assays have indicated that this compound exhibits moderate inhibitory effects against certain enzymes associated with neurodegenerative diseases. For instance, studies have shown potential activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While these findings are promising, further research is required to fully understand the mechanism of action and to evaluate its therapeutic potential.

The compound's structural versatility also makes it an attractive candidate for use in material science applications. Its aromaticity and functional substituents suggest potential uses in organic electronics, such as in the development of new semiconducting materials or light-emitting diodes (LEDs). Researchers are currently investigating its electronic properties under different conditions to assess its suitability for such applications.

In addition to its direct applications, this compound serves as a valuable model for studying the relationship between molecular structure and biological activity. By modifying specific substituents on the quinoline and piperazine rings, scientists can explore how these changes influence pharmacokinetics, bioavailability, and toxicity. Such studies are essential for advancing drug discovery efforts and improving the design of future therapeutic agents.

From an environmental standpoint, there is growing interest in understanding the degradation pathways of this compound under various conditions. As concerns about chemical pollution continue to rise, researchers are examining how this molecule behaves in different environmental media, including soil, water, and air. This information is critical for assessing its potential impact on ecosystems and for developing strategies to mitigate any adverse effects.

In conclusion, CAS No 866845-07-0 represents a highly complex and multifunctional organic compound with significant potential across multiple disciplines. Its unique structure offers opportunities for innovative applications in pharmacology, materials science, and environmental chemistry. As research continues to uncover its properties and capabilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological development.

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